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Abstract
GW2974 is a potent and selective small molecule inhibitor targeting two key members of the

ErbB family of receptor tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and

the Human Epidermal growth factor Receptor 2 (ErbB-2 or HER2).[1] As a dual inhibitor,

GW2974 has demonstrated significant potential in preclinical studies for the treatment of

various cancers characterized by the overexpression or aberrant signaling of these receptors.

This document provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological activities of GW2974, along with detailed experimental

methodologies for its characterization.

Chemical Structure and Properties
GW2974, with the systematic IUPAC name N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-

pyrido[3,4-d]pyrimidine-4,6-diamine, is a heterocyclic aromatic compound.[2] Its chemical

structure is characterized by a pyrido[3,4-d]pyrimidine core, substituted with a dimethylamino

group and a benzyl-indazolylamino moiety.

Table 1: Chemical Identifiers and Properties of GW2974
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Identifier Value Reference

IUPAC Name

N4-(1-Benzyl-1H-indazol-5-yl)-

N6,N6-dimethyl-pyrido[3,4-

d]pyrimidine-4,6-diamine

[2]

Synonyms GW974 [1]

CAS Number 202272-68-2 [1][2]

Molecular Formula C23H21N7 [1][2]

Molecular Weight 395.46 g/mol [1][2]

SMILES
CN(C)c1cc2c(Nc3ccc4n(Cc5cc

ccc5)ncc4c3)ncnc2cn1
[2][3]

InChI Key
DYYZXRCFCVDSKD-

UHFFFAOYSA-N
[2][3]

Table 2: Physicochemical Properties of GW2974

Property Value Reference

Appearance Yellow solid [1][3]

Purity ≥98% (HPLC) [1][2]

Solubility
Soluble in DMSO (≥20

mg/mL), Insoluble in water
[1]

Pharmacological Properties and Mechanism of
Action
GW2974 functions as a dual inhibitor of EGFR and ErbB-2 tyrosine kinases.[1] These receptor

tyrosine kinases are critical components of signaling pathways that regulate cell proliferation,

differentiation, and survival.[1] In many types of cancer, these pathways are dysregulated due

to receptor overexpression or mutations, leading to uncontrolled cell growth.
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GW2974 exerts its inhibitory effect by competing with ATP for the binding site in the intracellular

kinase domain of both EGFR and ErbB-2. This competitive inhibition prevents the

autophosphorylation of the receptors, thereby blocking the downstream signaling cascades.

Table 3: In Vitro Inhibitory Activity of GW2974

Target IC50 Reference

EGFR <80 nM [1]

ErbB-2 <80 nM [1]

Studies have shown that GW2974 is highly selective for EGFR and ErbB-2 over other kinases

such as cRaf1, CDK1, CDK2, c-Src, MEK, p38, and VEGFR.[1] Furthermore, GW2974 has

been observed to inhibit the proliferation of tumor cell lines that overexpress EGFR and ErbB-2

at sub-micromolar concentrations and demonstrates greater selectivity for tumor cells over

normal cells.[1]

Recent research has also suggested an additional anticancer mechanism for GW2974,

involving the stabilization of human telomeric G-quadruplex DNA.[4] This interaction is thought

to interfere with telomere maintenance and contribute to its antitumor activity.[4]

Experimental Protocols
Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds like GW2974 against

EGFR and ErbB-2 is a filter-binding assay.

Protocol:

Enzyme and Substrate Preparation: Recombinant EGFR and ErbB-2 kinase domains are

used. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is coated onto 96-well

microtiter plates.

Compound Dilution: GW2974 is serially diluted in DMSO to generate a range of

concentrations.
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Kinase Reaction: The kinase reaction is initiated by adding a mixture of the kinase, ATP

(radiolabeled with ³³P or ³²P), and the test compound to the substrate-coated plates.

Incubation: The reaction is allowed to proceed for a specified time (e.g., 20 minutes) at room

temperature.

Washing: The reaction is stopped, and the plates are washed to remove unbound ATP.

Detection: The amount of incorporated radiolabel, corresponding to the kinase activity, is

quantified using a scintillation counter.

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme

activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay
The effect of GW2974 on the proliferation of cancer cell lines can be assessed using a

colorimetric assay such as the MTT or MTS assay.

Protocol:

Cell Seeding: Tumor cell lines known to overexpress EGFR and ErbB-2 (e.g., BT474, SK-

BR-3) are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of GW2974 for a

defined period (e.g., 72 hours).

Reagent Addition: MTT or MTS reagent is added to each well and incubated for a few hours.

During this time, viable cells with active metabolism convert the reagent into a colored

formazan product.

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the colored solution, which is proportional to

the number of viable cells, is measured using a microplate reader.

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated

control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
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Signaling Pathways and Experimental Workflows
GW2974 Inhibition of EGFR/ErbB-2 Signaling Pathway
The following diagram illustrates the mechanism of action of GW2974 in blocking the EGFR

and ErbB-2 signaling pathways.
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Caption: GW2974 inhibits EGFR and ErbB-2 autophosphorylation.
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Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of GW2974.
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Caption: Workflow for determining the IC50 of GW2974.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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